N-(4-methoxybenzyl)-6-(8-oxo-6-((2-oxo-2-phenylethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide
Description
This compound features a quinazoline core fused with a [1,3]dioxolo ring, a thioether linkage at position 6 (substituted with a 2-oxo-2-phenylethyl group), and an N-(4-methoxybenzyl)hexanamide side chain at position 5. While direct pharmacological data are unavailable, its design aligns with synthetic strategies for bioactive heterocycles, as seen in and , where similar frameworks exhibit antitumor or antimicrobial properties .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-6-(8-oxo-6-phenacylsulfanyl-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31N3O6S/c1-38-23-13-11-21(12-14-23)18-32-29(36)10-6-3-7-15-34-30(37)24-16-27-28(40-20-39-27)17-25(24)33-31(34)41-19-26(35)22-8-4-2-5-9-22/h2,4-5,8-9,11-14,16-17H,3,6-7,10,15,18-20H2,1H3,(H,32,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNPMUGBKGMRFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3N=C2SCC(=O)C5=CC=CC=C5)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(4-methoxybenzyl)-6-(8-oxo-6-((2-oxo-2-phenylethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide represents a novel chemical structure with potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes:
- A quinazoline core , which is known for various biological activities.
- A methoxybenzyl group , which may enhance lipophilicity and biological interactions.
- A dioxolo moiety , contributing to its reactivity and potential biological effects.
Molecular Formula
The molecular formula of the compound is .
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing the quinazoline framework have shown efficacy against various cancer cell lines through mechanisms such as:
- Inhibition of tubulin polymerization , leading to cell cycle arrest.
- Induction of apoptosis in cancer cells by activating intrinsic pathways.
Anti-inflammatory Effects
The compound's potential anti-inflammatory activity has been investigated through in vitro assays. Key findings include:
- Inhibition of nitric oxide (NO) production in RAW264.7 macrophage cells, suggesting a mechanism involving the suppression of pro-inflammatory cytokines such as TNF-α and IL-6.
- Modulation of the MAPK signaling pathway , which plays a crucial role in inflammatory responses.
Case Studies
- Study on Quinazoline Derivatives : A study evaluated various quinazoline derivatives for their anti-inflammatory effects. The results demonstrated that specific substitutions significantly enhanced their potency in inhibiting LPS-induced NO release ( ).
- Mechanistic Insights : Further mechanistic studies revealed that compounds with similar scaffolds inhibited COX-2 and iNOS, leading to reduced levels of inflammatory mediators ( ).
Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Inhibition of tubulin polymerization | |
| Anti-inflammatory | Inhibition of NO production | |
| Suppression of TNF-α and IL-6 | ||
| Modulation of MAPK signaling pathway |
Comparative Analysis with Related Compounds
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key Observations :
- Substituent Effects : The target compound’s 2-oxo-2-phenylethylthio group (electron-deficient due to the ketone) may enhance binding to nucleophilic residues in enzymes, compared to the nitrobenzylthio analogue’s stronger electron-withdrawing effect .
- Stability : Analogues with thioether linkages (e.g., ) exhibit tautomerism, favoring the thione form, which improves stability under physiological conditions .
Yield Comparison :
- reports 81% yield for a tetrahydroquinazoline derivative via Suzuki coupling .
- achieves moderate yields (60–80%) for triazole-thiones via base-mediated cyclization .
Bioactivity Hypotheses
- Anticancer Activity : Quinazoline derivatives in and show antitumor effects, possibly via topoisomerase inhibition or apoptosis induction .
- Antimicrobial Potential: Thioether-containing compounds (e.g., ) exhibit antifungal activity, correlating with sulfur’s role in disrupting microbial membranes .
Physicochemical Properties
- IR Spectroscopy: A C=O stretch near 1660–1680 cm⁻¹ (common in quinazolinones) and νC=S at ~1250 cm⁻¹ (thioether) are expected, as in .
- Thermal Stability : The methoxybenzyl group may lower melting points compared to nitro derivatives, as seen in ’s high-melting tetrahydroquinazoline .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
